[3-(Aminomethyl)cyclohexyl]methanol is an organic compound with the molecular formula CHNO and a molecular weight of 143.23 g/mol. It features a cyclohexane ring substituted with both an aminomethyl group and a hydroxymethyl group, contributing to its unique reactivity and potential applications in various fields, including pharmaceuticals and materials science. The compound is also known by its IUPAC name, [3-(aminomethyl)cyclohexyl]methanol, and can be represented by the InChI key OZWKJPQKSZQGOJ-UHFFFAOYSA-N.
| Compound | Molecular Formula | Key Features |
|---|---|---|
| [3-(Aminomethyl)cyclohexyl]methanol | CHNO | Aminomethyl and hydroxymethyl groups |
| Cyclohexylmethanol | CHO | Hydroxymethyl group only |
| 3-Aminocyclohexanol | CHNO | Amino group at different position |
| Cyclohexylamine | CHN | Amino group only, lacks hydroxymethyl functionality |
Research indicates that [3-(Aminomethyl)cyclohexyl]methanol exhibits potential biological activities, particularly in the context of neurological disorders and inflammation. Its structure allows it to interact with specific receptors and enzymes, modulating their activity. This compound is also used in biochemical assays to study the effects of cyclohexane derivatives on cellular processes.
The synthesis of [3-(Aminomethyl)cyclohexyl]methanol generally involves the following steps:
[3-(Aminomethyl)cyclohexyl]methanol has diverse applications across various fields:
Studies on [3-(Aminomethyl)cyclohexyl]methanol focus on its interaction with biological targets, including receptors involved in neurotransmission and inflammation pathways. Its ability to form hydrogen bonds and electrostatic interactions due to its functional groups enhances its potential as a lead compound for drug development.
Several compounds share structural similarities with [3-(Aminomethyl)cyclohexyl]methanol, yet differ in functional groups or positioning:
The uniqueness of [3-(Aminomethyl)cyclohexyl]methanol lies in its dual functional groups (aminomethyl and hydroxymethyl), allowing it to engage in a wider range of
Reductive amination represents the most versatile and widely employed approach for synthesizing [3-(Aminomethyl)cyclohexyl]methanol, offering excellent control over reaction conditions and product formation [1] [2]. This methodology involves the formation of a carbon-nitrogen bond through the reaction of a carbonyl compound with an amine, followed by in situ reduction of the resulting imine or iminium ion intermediate [1] [3].
The mechanism proceeds through initial imine formation between the amine and aldehyde components, followed by nucleophilic attack of hydride on the electrophilic carbon of the carbon-nitrogen double bond [3]. Sodium cyanoborohydride emerges as the preferred reducing agent due to its stability under acidic conditions and selective reduction properties [1] [2]. The cyano group in sodium cyanoborohydride reduces electron density through inductive and resonance withdrawing effects, providing controlled reducing power that prevents over-reduction of other functional groups [3].
The synthesis typically begins with cyclohexanecarboxaldehyde derivatives as starting materials, which undergo reductive amination with ammonia or primary amines [4] [5]. Temperature control proves critical, with optimal conditions maintained between 60-80°C to ensure complete imine formation while preventing decomposition [6]. Reaction times vary from 2.5 to 4.0 hours depending on the specific amine substrates employed [2].
| Reaction Component | Optimal Conditions | Yield Range |
|---|---|---|
| Sodium cyanoborohydride | pH 3-4, methanol solvent | 84-95% |
| Temperature range | 60-80°C | - |
| Reaction time | 2.5-4.0 hours | - |
| Solvent system | Methanol/dichloromethane | - |
The choice of solvent significantly impacts reaction efficiency, with methanol demonstrating superior performance for rapid imine formation without requiring dehydrating reagents [1]. Alternative reducing agents including sodium borohydride and lithium aluminum hydride present limitations due to pH sensitivity and harsh reaction conditions respectively [3].
Catalytic hydrogenation provides an essential route for constructing the cyclohexane ring system found in [3-(Aminomethyl)cyclohexyl]methanol through reduction of aromatic precursors [7] [8]. This methodology typically employs transition metal catalysts under controlled hydrogen atmosphere to achieve selective ring saturation.
Rhodium-based catalysts demonstrate exceptional performance for cyclohexane ring formation, maintaining consistent turnover rates across different cluster sizes [8]. Studies indicate that rhodium clusters containing 12 atoms exhibit identical catalytic activity to larger clusters containing 150 atoms or more, suggesting that ligand effects have minimal impact on reaction rates [8].
Palladium catalysts supported on various substrates offer alternative pathways for hydrogenation reactions [9]. The choice of support material significantly influences catalyst performance, with titanium dioxide proving particularly effective for low-pressure hydrogenation at room temperature [9]. Reaction pressures typically range from 1-3 bar hydrogen, making the process economically viable for large-scale implementation [9].
| Catalyst Type | Support Material | Operating Pressure | Temperature Range |
|---|---|---|---|
| Rhodium clusters | Aluminum oxide | Standard pressure | Ambient |
| Palladium nanoparticles | Titanium dioxide | 1-3 bar | Room temperature |
| Nickel | Silica | 100 atm | 150°C |
The hydrogenation of benzene derivatives to cyclohexane requires three moles of hydrogen and proceeds through highly reactive cyclohexadiene and cyclohexene intermediates that cannot be isolated due to their greater reactivity compared to the starting aromatic compound [7]. Temperature and pressure optimization proves essential, with extreme conditions of 100 atmospheres and 150°C required for complete benzene ring reduction using nickel catalysts [7].
The hydrogenation process involves sequential addition of hydrogen across double bonds, with the first reduction step being endothermic due to loss of aromatic stabilization [7]. Subsequent reductions proceed more favorably as the intermediates lack aromatic character [7]. For disubstituted benzene precursors, catalytic hydrogenation yields mixtures of cis and trans isomers, requiring additional separation steps [7].
Stereoselective synthesis of [3-(Aminomethyl)cyclohexyl]methanol isomers requires precise control over reaction conditions and catalyst selection to achieve desired stereochemical outcomes [10] [11]. The presence of multiple stereocenters in the target molecule necessitates sophisticated synthetic strategies to control relative and absolute configuration.
Biocatalytic methods offer exceptional stereoselectivity for cyclohexanol derivative synthesis through combination of keto reductases and amine transaminases [11]. These enzyme systems enable modular synthesis where stereocomplementary enzymes provide access to both cis and trans configurations with excellent diastereomeric ratios exceeding 98:2 [11].
The enzymatic route proceeds through selective monoreduction of diketone precursors using regioselective keto reductases, followed by transamination to introduce the aminomethyl functionality [11]. This approach demonstrates particular value for obtaining enantiopure building blocks from renewable starting materials while maintaining high selectivity throughout the synthetic sequence [11].
Iridium-catalyzed methodologies provide alternative stereoselective routes through hydrogen borrowing reactions between methyl ketones and diols [10]. This process operates via sequential hydrogen borrowing reactions, delivering direct access to multisubstituted cyclohexane products with high stereocontrol [10]. The methodology represents a novel five-plus-one strategy for stereoselective cyclohexane core construction [10].
| Synthetic Method | Stereoselectivity | Diastereomeric Ratio | Typical Yield |
|---|---|---|---|
| Enzymatic cascade | >98% | >98:2 | 85-95% |
| Iridium catalysis | High | 70:30-93:5 | 72-90% |
| Overman rearrangement | Excellent | >95:5 | 75-85% |
Overman rearrangement combined with ring-closing metathesis provides access to functionalized cyclohexene derivatives with excellent stereoselectivity [12]. Subsequent dihydroxylation or epoxidation reactions allow stereoselective installation of additional functional groups while maintaining configurational integrity [12].
Industrial production of [3-(Aminomethyl)cyclohexyl]methanol faces significant economic and technical challenges that require innovative solutions for commercial viability [13] [14]. Manufacturing costs are heavily influenced by raw material prices, energy requirements, and catalyst expenses.
Raw material costs represent the largest component of production expenses, with cyclohexane derivatives accounting for 40-60% of total manufacturing costs [14]. Price volatility in benzene markets directly impacts cyclohexane availability and pricing, creating supply chain vulnerabilities that manufacturers must address through strategic sourcing and inventory management [14].
Capital expenditure requirements include reactor vessels, distillation columns, heat exchangers, and specialized purification equipment [14]. The complexity of multi-step synthesis necessitates sophisticated process control systems to maintain product quality and yield consistency [14]. Working capital requirements remain substantial due to long reaction times and multiple purification steps [14].
| Cost Component | Percentage of Total Cost | Impact Factor |
|---|---|---|
| Raw materials | 40-60% | High volatility |
| Energy/utilities | 15-25% | Moderate |
| Labor costs | 10-15% | Stable |
| Catalyst replacement | 8-12% | High impact |
| Maintenance/equipment | 5-10% | Predictable |
Operational expenditure encompasses maintenance costs, catalyst replacement, utilities, and labor expenses [14]. Energy costs prove particularly significant due to high-temperature reactions and extensive distillation requirements for product purification [14]. Catalyst deactivation necessitates regular replacement, adding recurring costs that impact overall economics [14].
Heat integration strategies offer substantial cost reductions through energy recovery from exothermic reactions [15]. Implementation of heat-integrated distillation sequences can reduce reboiler utility consumption by an average of 39%, significantly improving process economics [15]. The combination of reaction and separation in reactive distillation columns provides additional efficiency gains [6].
Continuous processing represents a key advancement for industrial production, enabling better heat and mass transfer compared to batch operations [6]. Continuous reactors allow precise temperature control and reduced residence time variability, leading to improved yield consistency and reduced byproduct formation [6].
Advanced process control systems incorporating real-time monitoring enable optimization of reaction conditions and early detection of process deviations [15]. These systems prove essential for maintaining product quality while maximizing throughput and minimizing waste generation [15].
Purification of [3-(Aminomethyl)cyclohexyl]methanol requires sophisticated separation techniques due to the presence of multiple functional groups and potential stereoisomers [16] [17]. The compound's dual aminomethyl and hydroxymethyl functionality creates unique purification challenges that demand carefully optimized conditions.
Silica gel column chromatography provides the primary method for initial purification, exploiting polarity differences between the target compound and impurities [17] [18]. The aminomethyl and hydroxymethyl groups confer moderate polarity, causing the compound to bind moderately to silica gel with intermediate retention times [17]. Optimal mobile phase compositions typically employ methanol-dichloromethane gradients to achieve effective separation [16].
The retardation factor quantifies compound distribution between stationary and mobile phases, with values typically ranging from 0.3-0.7 for cyclohexyl amino alcohols depending on solvent composition [17]. Polar components bind strongly to silica gel and move slowly through the column, while nonpolar impurities travel rapidly due to greater mobile phase affinity [17].
High-performance liquid chromatography offers enhanced resolution for stereoisomer separation, particularly when employing chiral stationary phases [19]. Diastereomeric derivatives can be effectively separated on silica gel with separation factors ranging from 1.18-1.27, enabling isolation of individual stereoisomers [19]. Pre-column derivatization with chiral acids enhances separation efficiency for amino alcohol compounds [19].
| Purification Method | Separation Factor | Resolution | Typical Recovery |
|---|---|---|---|
| Silica gel chromatography | 1.2-1.8 | Moderate | 80-90% |
| High-performance liquid chromatography | 1.18-1.27 | High | 85-95% |
| Chiral chromatography | >2.0 | Excellent | 75-85% |
Crystallization techniques provide complementary purification methods, particularly effective when compound purity exceeds 95% [16]. The crystallization process exploits differential solubility between the target compound and impurities, requiring careful solvent selection to optimize yield and purity [16].
Recrystallization procedures typically employ solvent systems where the compound demonstrates poor solubility at room temperature but increased solubility at elevated temperatures [16]. Common solvent combinations include ethanol-water and methanol-ethyl acetate, chosen based on hydrogen bonding interactions with the amino alcohol functionality [20].
The crystallization process begins with dissolution in hot solvent, followed by controlled cooling to promote crystal formation [16]. Vacuum filtration provides efficient crystal collection while minimizing product loss [20]. Multiple recrystallization cycles may be required to achieve pharmaceutical-grade purity standards [20].
Solid-phase microextraction and thin-film microextraction represent emerging technologies for cyclohexyl compound purification [21]. These methods achieve detection limits below odor thresholds, demonstrating exceptional sensitivity for trace impurity analysis [21]. The techniques prove particularly valuable for environmental monitoring and quality control applications [21].
Extractive distillation using selective entrainers offers solutions for separating close-boiling components [22]. Dimethyl sulfoxide serves as an effective entrainer for breaking azeotropic mixtures involving cyclohexane derivatives, enabling purification through conventional distillation techniques [22].
The solubility characteristics of [3-(Aminomethyl)cyclohexyl]methanol are fundamentally determined by the presence of both an aminomethyl group and a hydroxyl group within its molecular structure. The compound exhibits enhanced solubility in polar solvents due to the polar nature of these functional groups, which facilitate hydrogen bonding interactions with polar solvent molecules [1].
The presence of both amine and alcohol functional groups contributes significantly to the compound's polar characteristics, increasing its solubility in polar solvents, particularly water [1]. The aminomethyl group provides a site for hydrogen bonding through its nitrogen atom, while the hydroxyl group offers additional hydrogen bonding capability [2]. This dual functionality enhances the compound's compatibility with polar solvents such as water, methanol, and ethanol [1] [2].
Related compounds with similar structural features demonstrate solubility patterns that support these observations. The compound 1-(Aminomethyl)cyclohexanemethanol exhibits solubility in polar solvents, making it useful in various chemical reactions including nucleophilic substitutions and condensation reactions [2]. The ability to form hydrogen bonds with polar solvents is a key factor influencing the solubility and reactivity of compounds containing both amine and alcohol functionalities [2].
In contrast to its behavior in polar solvents, [3-(Aminomethyl)cyclohexyl]methanol demonstrates limited solubility in non-polar solvents. This reduced solubility stems from the structural components that favor interaction with polar environments rather than non-polar media [1]. The compound's preference for polar environments is attributed to the hydrophilic nature of both the aminomethyl and hydroxyl functional groups.
| Solvent Type | Solubility | Key Factors |
|---|---|---|
| Water | Soluble | Hydrogen bonding capability of NH₂ and OH groups |
| Methanol | Soluble | Polar nature, hydrogen bonding interactions |
| Ethanol | Soluble | Polar character, hydrogen bonding potential |
| Hexane | Limited | Lack of polar interactions |
| Non-polar solvents | Poor | Structural preference for polar environments |
The thermal stability of [3-(Aminomethyl)cyclohexyl]methanol is influenced by the presence of both amine and alcohol functional groups, which exhibit distinct decomposition behaviors under elevated temperatures. While specific thermal decomposition data for this exact compound is limited in the available literature, insights can be drawn from related aminocyclohexyl compounds and similar structures.
Research on related cyclohexylamine derivatives indicates that thermal decomposition typically begins above 250°C for compounds containing similar structural motifs [3]. The compound 3-aminomethyl-3,5,5-trimethylcyclohexylamine exhibits thermal decomposition above 260°C with formation of ammonia [3], suggesting that compounds with aminomethyl groups attached to cyclohexyl rings demonstrate moderate thermal stability.
The thermal decomposition of compounds containing both amine and alcohol functionalities typically involves multiple pathways. For cyclohexylamine derivatives, studies have shown that decomposition occurs through various mechanisms depending on temperature and atmospheric conditions [4]. The decomposition products commonly include ammonia, various hydrocarbons, and oxidized species [4].
The presence of the hydroxyl group in [3-(Aminomethyl)cyclohexyl]methanol may influence the decomposition pathway, as alcohols can undergo dehydration reactions at elevated temperatures. Similar compounds have been observed to produce water, ammonia, and cyclohexyl fragments during thermal decomposition [5].
| Temperature Range | Expected Decomposition Products | Mechanism |
|---|---|---|
| 250-300°C | Initial decomposition, water elimination | Dehydration of alcohol group |
| 300-400°C | Ammonia formation, cyclohexyl fragments | Amine decomposition |
| Above 400°C | Complete decomposition to simple molecules | Extensive fragmentation |
The acid-base properties of [3-(Aminomethyl)cyclohexyl]methanol are primarily determined by the presence of the aminomethyl group, which acts as a basic site capable of accepting protons. The compound exhibits characteristic basic behavior typical of primary amines, with the nitrogen atom serving as the primary protonation site.
Primary amines, including those with aminomethyl groups, typically exhibit pKa values in the range of 9-11 in aqueous solution. The aminomethyl group in [3-(Aminomethyl)cyclohexyl]methanol is expected to demonstrate similar basicity, with the nitrogen atom readily accepting protons to form the corresponding ammonium salt .
The presence of the cyclohexyl ring and the hydroxyl group may influence the exact pKa value through inductive and steric effects. Related cyclohexylamine compounds have been studied extensively, with cyclohexylamine itself showing a pKa of approximately 10.6 [7]. The additional methyl group linking the amine to the cyclohexyl ring may slightly modify this value.
At physiological pH (around 7.4), the aminomethyl group would be predominantly protonated, existing as the ammonium form. This protonation significantly affects the compound's solubility and interaction with other molecules. The protonated form exhibits enhanced water solubility compared to the neutral form due to the ionic character of the ammonium group [8].
The hydroxyl group, while capable of deprotonation, has a much higher pKa (typically around 15-16 for primary alcohols) and would remain protonated under most physiological conditions. The compound therefore exists primarily as a monoprotonated species under normal aqueous conditions.
| pH Range | Predominant Form | Charge State | Solubility |
|---|---|---|---|
| < 8 | Protonated amine | Cationic | High water solubility |
| 8-12 | Mixed protonation states | Transition | Variable solubility |
| > 12 | Neutral amine | Neutral | Moderate solubility |
The partition coefficient, commonly expressed as LogP, represents the logarithm of the ratio of a compound's concentration in octanol to its concentration in water at equilibrium. For [3-(Aminomethyl)cyclohexyl]methanol, the LogP value is influenced by both the hydrophilic aminomethyl and hydroxyl groups and the lipophilic cyclohexyl ring.
The compound's structure contains both hydrophilic and lipophilic components that contribute to its overall partition coefficient. The cyclohexyl ring provides lipophilic character, while the aminomethyl and hydroxyl groups contribute hydrophilic properties. Related compound [(1S,3S)-3-Aminocyclohexyl]methanol has a reported LogP of 0.05 [9], indicating a slight preference for the aqueous phase over octanol.
The additional methyl group in the aminomethyl substitution of [3-(Aminomethyl)cyclohexyl]methanol compared to direct amino substitution may slightly increase the lipophilicity, though this effect is expected to be minimal given the compound's overall polar character.
Analysis of structurally similar compounds provides insight into the expected LogP range for [3-(Aminomethyl)cyclohexyl]methanol. The compound 1-(aminomethyl)cyclohexanol has been reported with a LogP of 0.62 [10], while related cyclohexyl compounds with both amine and alcohol functionalities typically show LogP values in the range of -1 to +1 [10].
The presence of both polar functional groups (amine and alcohol) in [3-(Aminomethyl)cyclohexyl]methanol suggests a LogP value likely close to zero, indicating balanced hydrophilic and lipophilic properties. This moderate lipophilicity suggests the compound would have reasonable membrane permeability while maintaining good aqueous solubility.
| Compound | LogP | Structural Features |
|---|---|---|
| [(1S,3S)-3-Aminocyclohexyl]methanol | 0.05 | Single amino group, hydroxyl group |
| 1-(Aminomethyl)cyclohexanol | 0.62 | Aminomethyl group, hydroxyl group |
| [3-(Aminomethyl)cyclohexyl]methanol | Estimated 0.1-0.5 | Aminomethyl group, hydroxyl group |
The vapor pressure of [3-(Aminomethyl)cyclohexyl]methanol is expected to be relatively low due to the presence of both amine and alcohol functional groups, which promote intermolecular hydrogen bonding and reduce volatility. While specific vapor pressure data for this compound is not available in the literature, predictions can be made based on similar compounds and structural considerations.
The compound's vapor pressure is significantly influenced by its ability to form hydrogen bonds through both the amino and hydroxyl groups. These interactions increase the intermolecular forces in the liquid phase, resulting in lower vapor pressure compared to compounds lacking these functional groups. Related compound [(1S,3S)-3-Aminocyclohexyl]methanol has a reported vapor pressure of 0.0±0.9 mmHg at 25°C [9], indicating very low volatility.
The molecular weight of 143.23 g/mol for [3-(Aminomethyl)cyclohexyl]methanol also contributes to its expected low vapor pressure, as higher molecular weight compounds generally exhibit lower volatility at a given temperature.
While experimental boiling point data is not available for [3-(Aminomethyl)cyclohexyl]methanol, estimates can be made based on similar compounds. The related compound [(1S,3S)-3-Aminocyclohexyl]methanol has a calculated boiling point of 218.8±13.0°C at 760 mmHg [9]. Given the similar structure and additional methyl group, [3-(Aminomethyl)cyclohexyl]methanol would be expected to have a comparable or slightly higher boiling point.
The presence of both hydrogen bond donor and acceptor sites in the molecule contributes to stronger intermolecular interactions, resulting in higher boiling points compared to hydrocarbons of similar molecular weight. This characteristic is consistent with the general trend observed in compounds containing both amine and alcohol functionalities.
| Property | Estimated Value | Basis for Estimation |
|---|---|---|
| Vapor Pressure (25°C) | < 0.1 mmHg | Similar compounds, hydrogen bonding |
| Boiling Point | 215-225°C | Structural similarity, molecular weight |
| Volatility Classification | Low | Hydrogen bonding capability, molecular weight |